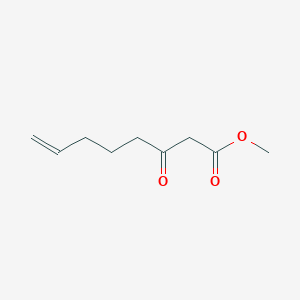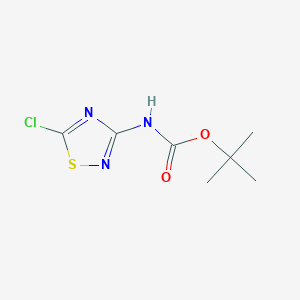
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with tert-butyl isocyanate in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states of the compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-(chloromethyl)-1,3,4-thiadiazol-2-ylcarbamate: This compound has a similar structure but with a chloromethyl group instead of a chlorine atom on the thiadiazole ring.
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound contains a pyrrolo[2,3-b]pyridine ring instead of a thiadiazole ring.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different heterocyclic ring system and functional groups.
These comparisons highlight the structural diversity and potential for functional modifications within the class of thiadiazole derivatives, making them versatile compounds for various applications.
Propriétés
Formule moléculaire |
C7H10ClN3O2S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)14-11-5/h1-3H3,(H,10,11,12) |
Clé InChI |
KADSYZYUKIHVAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NSC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



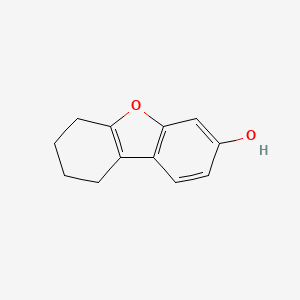

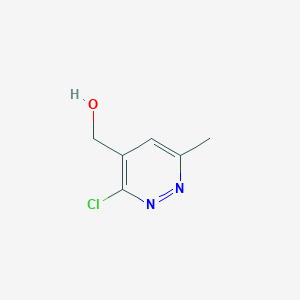
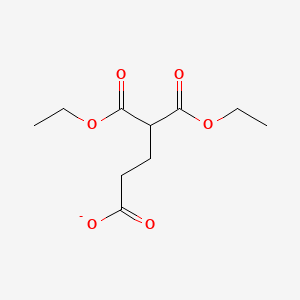
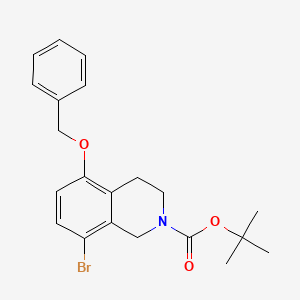
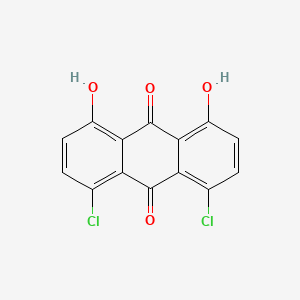
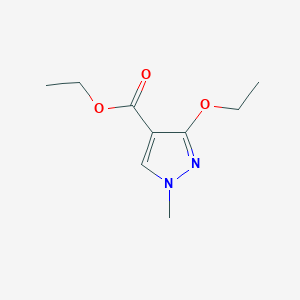

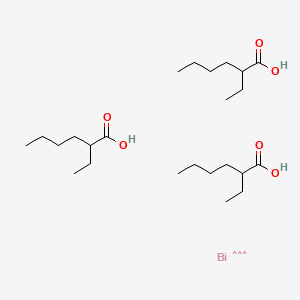
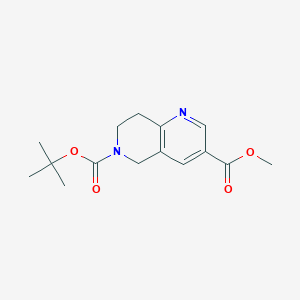
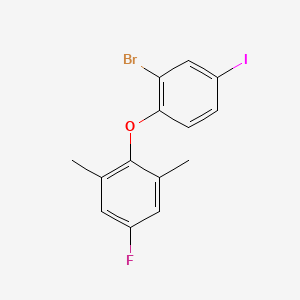
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
